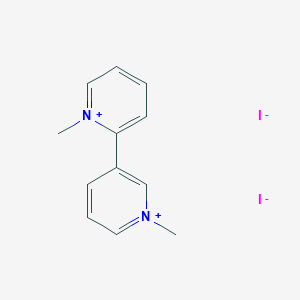
1,1'-Dimethyl-2,3'-bipyridin-1-ium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-2,3’-bipyridin-1-ium diiodide is a bipyridinium salt, a class of compounds known for their electrochemical properties. These compounds are often used in various fields such as chemistry, biology, and materials science due to their ability to undergo reversible redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-2,3’-bipyridin-1-ium diiodide can be synthesized through a quaternization reaction. This involves the reaction of 2,3’-bipyridine with methyl iodide in an appropriate solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of bipyridinium salts often involves similar quaternization reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dimethyl-2,3’-bipyridin-1-ium diiodide undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to its radical cation form and further to its neutral form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the nitrogen atoms.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Scientific Research Applications
1,1’-Dimethyl-2,3’-bipyridin-1-ium diiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-2,3’-bipyridin-1-ium diiodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in various applications that require electron transfer. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating redox processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium diiodide: Similar in structure but differs in the position of the nitrogen atoms, affecting its redox properties.
1,1’-Dimethyl-3,3’-bipyridinium diiodide: Another isomer with different electrochemical behavior due to the position of the nitrogen atoms.
Uniqueness
1,1’-Dimethyl-2,3’-bipyridin-1-ium diiodide is unique due to its specific redox properties and the position of the nitrogen atoms, which influence its reactivity and applications. Its ability to undergo reversible redox reactions makes it particularly valuable in electrochemical studies and applications .
Properties
CAS No. |
63095-08-9 |
|---|---|
Molecular Formula |
C12H14I2N2 |
Molecular Weight |
440.06 g/mol |
IUPAC Name |
1-methyl-2-(1-methylpyridin-1-ium-3-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-8-5-6-11(10-13)12-7-3-4-9-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
GLTRFLWKNVZTNE-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=CC=CC=[N+]2C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




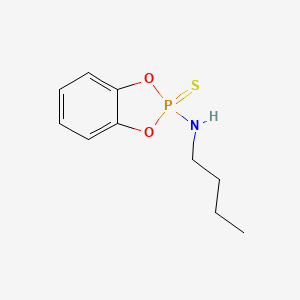
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)
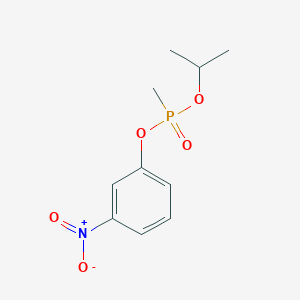
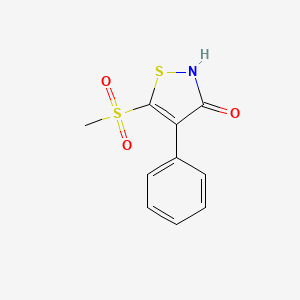



![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)

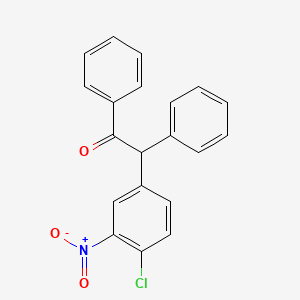
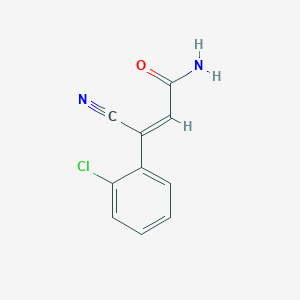
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)
